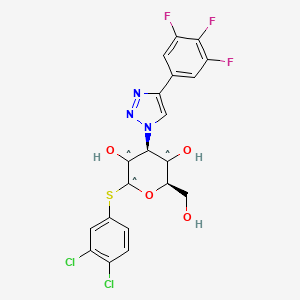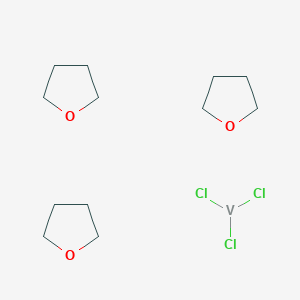
Trichlorotris(tetrahydrofuran)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorotris(tetrahydrofuran)vanadium can be synthesized by reacting vanadium(III) chloride with tetrahydrofuran (THF) under controlled conditions. The reaction typically involves dissolving vanadium(III) chloride in THF and allowing the mixture to react at room temperature. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trichlorotris(tetrahydrofuran)vanadium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to prevent decomposition .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield vanadium(IV) or vanadium(V) compounds, while substitution reactions can produce a variety of vanadium complexes with different ligands .
Scientific Research Applications
Trichlorotris(tetrahydrofuran)vanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as polymerization and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials, including vanadium-based nanomaterials and thin films.
Biological Studies: Research has explored its potential biological activity and interactions with biomolecules.
Quantum Sensing: Recent studies have investigated its use in quantum sensing applications due to its unique electronic properties.
Mechanism of Action
The mechanism of action of trichlorotris(tetrahydrofuran)vanadium involves its ability to coordinate with various ligands and undergo redox reactions. The compound’s vanadium center can interact with different molecular targets, facilitating electron transfer and catalytic processes. The pathways involved often depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Vanadium(III) acetylacetonate: Another vanadium(III) complex with different ligands.
Chromium(III) chloride tetrahydrofuran complex: A similar complex with chromium instead of vanadium.
Zirconium(IV) chloride tetrahydrofuran complex: A similar complex with zirconium instead of vanadium.
Uniqueness
Trichlorotris(tetrahydrofuran)vanadium is unique due to its specific coordination environment and reactivity. Its ability to undergo various redox and substitution reactions makes it a versatile compound in both research and industrial applications. Additionally, its use in quantum sensing and material science highlights its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C12H24Cl3O3V |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
oxolane;trichlorovanadium |
InChI |
InChI=1S/3C4H8O.3ClH.V/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
WWRUFBWWHJODKK-UHFFFAOYSA-K |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[V](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


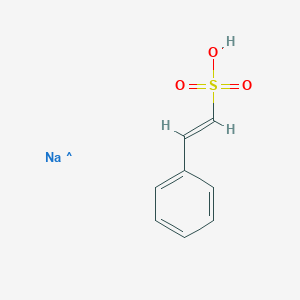
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

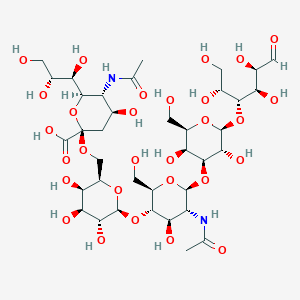

![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
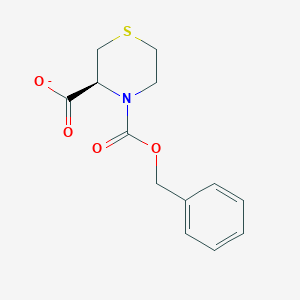
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
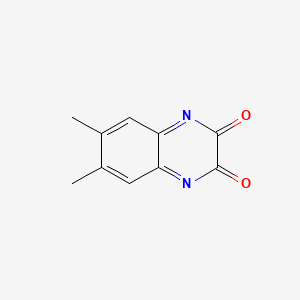
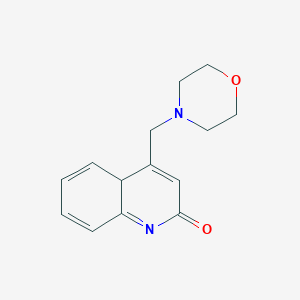
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
